molecular formula C18H12N2O3S B2672165 N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-28-1

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2672165
CAS No.: 361166-28-1
M. Wt: 336.37
InChI Key: ZMIWHMFXBTYJMV-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and pharmaceuticals . Chromene is another heterocyclic compound that is a fundamental structure in several natural products and drugs . The compound you mentioned seems to be a complex molecule that contains these structures.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of benzothiazole and chromene structures. Benzothiazole has a bicyclic structure with a benzene ring fused to a thiazole ring. Chromene has a bicyclic structure with a benzene ring fused to a dihydrofuran ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles can undergo various reactions including diazo-coupling, Knoevenagel condensation, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzothiazoles include good thermal stability and resistance to oxidation and reduction .

Scientific Research Applications

Chemosensors for Cyanide Anions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide derivatives have been investigated for their potential as chemosensors for cyanide anions. These compounds, such as coumarin benzothiazole derivatives, have been studied for their crystal structures and photophysical properties. Their ability to recognize cyanide anions through Michael addition reaction and exhibit observable color changes and fluorescence quenching makes them valuable in detecting cyanide anions (Wang et al., 2015).

Synthesis of 5,6-Dihydrobenzo[h]quinolines

These compounds have been used in the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles. The base-induced ring transformation of 4-sec-amino-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles demonstrates the versatility of these compounds in creating novel chemical structures (Pratap & Ram, 2007).

Antioxidant and Antibacterial Agents

A series of coumarin-based benzothiazole derivatives, including this compound, have been designed and synthesized for their antioxidant and antibacterial potential. The biological evaluation of these compounds demonstrates their efficacy as antioxidant and antibacterial agents (Gadhave et al., 2022).

Antimicrobial Activity

Similar compounds have been synthesized using environmentally benign procedures and evaluated for their antimicrobial activity. Studies have shown significant antibacterial and antifungal activities, highlighting their potential in medical applications (Raval et al., 2012).

Metal Complex Synthesis

The compound has been utilized in synthesizing novel organic ligands and metal complexes. These complexes, including copper(II), cobalt(II), and nickel(II), have been studied for their crystal structure and electrochemical properties, indicating their potential in materials science and catalysis (Myannik et al., 2018).

Biological Evaluation of Coumarin Derivatives

Studies have also been conducted on the synthesis and biological properties of coumarin derivatives containing thiazolidin-4-one ring, indicating their potential in pharmacological and biological research (Ramaganesh et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Some benzothiazole derivatives have shown antimicrobial, anticancer, and other activities .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c1-10-6-7-12-16(8-10)24-18(19-12)20-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIWHMFXBTYJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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